molecular formula C18H12Cl3N3OS B2673653 2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681268-58-6

2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2673653
CAS No.: 681268-58-6
M. Wt: 424.72
InChI Key: LKARROZAQXFGFL-UHFFFAOYSA-N
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Description

Historical Development and Classification of Thienopyrazole Derivatives

Thienopyrazoles, fusion products of thiophene and pyrazole rings, emerged as pharmacologically significant heterocycles in the late 20th century. Early work focused on thieno[2,3-c]pyrazoles due to their synthetic accessibility, but the discovery of Aurora kinase inhibitors derived from thieno[3,2-c]pyrazoles in 2010 marked a paradigm shift. These compounds demonstrated nanomolar inhibitory activity in anti-proliferation assays, highlighting the importance of ring fusion position on biological efficacy. Thieno[3,4-c]pyrazoles entered the spotlight later, with their distinct electronic configuration enabling interactions with targets like estrogen receptors and microtubules.

The classification of thienopyrazoles hinges on the orientation of the thiophene-pyrazole fusion:

  • Thieno[2,3-c]pyrazoles : Fused at thiophene positions 2-3 and pyrazole positions c-d
  • Thieno[3,2-c]pyrazoles : Fused at thiophene positions 3-2 and pyrazole positions c-d
  • Thieno[3,4-c]pyrazoles : Fused at thiophene positions 3-4 and pyrazole positions c-d

This topological diversity directly influences dipole moments, aromaticity, and binding pocket compatibility.

Thieno[3,4-c]pyrazole Isomerism and Structural Diversity

The thieno[3,4-c]pyrazole system exhibits unique stereoelectronic properties due to its fused bicyclic architecture. Unlike thieno[3,2-c]pyrazoles, where the sulfur atom resides at position 3 of the thiophene ring, the 3,4-c isomer positions sulfur at the junction between rings, creating a distinct electron-deficient region (Figure 1). This configuration enables:

  • Enhanced π-π stacking with aromatic residues in enzyme active sites
  • Stabilization of twisted conformations through sulfur's van der Waals interactions
  • Variable substitution patterns at N2, C3, and C5 positions

A 2022 study demonstrated that C3 substituents in thieno[3,4-c]pyrazoles significantly modulate microtubule disruption activity, with bulkier groups like tert-butyl improving pharmacokinetic profiles. The title compound exemplifies this trend, featuring a 2,4-dichlorobenzamide group at C3 and a 3-chlorophenyl moiety at N2.

Significance of Thieno[3,4-c]pyrazoles in Drug Discovery

Thieno[3,4-c]pyrazoles have shown promise across multiple therapeutic areas:

Biological Target Example Compound Activity (IC₅₀) Reference
Aurora Kinases 3-Amino-1H-thieno[3,2-c]pyrazole 12 nM
Estrogen Receptors Thiopyrano[4,3-c]pyrazole-3-carboxamide 100% inhibition
Microtubule Assembly Tpz-1 0.8 μM

The introduction of halogen atoms, as seen in 2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, enhances target affinity through hydrophobic interactions and improved metabolic stability. Molecular dynamics simulations suggest the 3-chlorophenyl group occupies a subpocket in kinase ATP-binding sites, while the dichlorobenzamide moiety stabilizes β-tubulin interactions.

Comparative Analysis with Thieno[2,3-c]pyrazole and Thieno[3,2-c]pyrazole Systems

Key differences emerge when comparing thieno[3,4-c]pyrazoles to their isomers:

Synthetic Accessibility

  • Thieno[3,2-c]pyrazoles: Synthesized via [3+2] cycloadditions of alkynes with nitrile imines
  • Thieno[3,4-c]pyrazoles: Require multi-step sequences involving Gewald reactions followed by annulation

Electronic Properties

  • Thieno[3,4-c]pyrazoles exhibit reduced aromaticity in the thiophene ring due to fusion at the 3,4-positions, increasing electrophilicity at C3
  • Thieno[2,3-c]pyrazoles maintain full thiophene aromaticity, favoring charge-transfer interactions

Biological Performance

  • Aurora kinase inhibition: Thieno[3,2-c] > thieno[3,4-c] > thieno[2,3-c]
  • Microtubule disruption: Thieno[3,4-c] derivatives show 10-fold greater potency than [3,2-c] analogs

The title compound's dichlorobenzamide group capitalizes on the 3,4-c scaffold's enhanced electrophilicity, enabling covalent interactions with cysteine residues in target proteins.

Properties

IUPAC Name

2,4-dichloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3OS/c19-10-2-1-3-12(6-10)24-17(14-8-26-9-16(14)23-24)22-18(25)13-5-4-11(20)7-15(13)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKARROZAQXFGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dichlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine to form the corresponding benzamide intermediate. This intermediate is then subjected to cyclization with a thieno[3,4-c]pyrazole precursor under acidic or basic conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and various amines.

    Cyclization: The thieno[3,4-c]pyrazole ring system can participate in cyclization reactions, forming additional ring structures or fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the starting material.

Scientific Research Applications

2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally or functionally related benzamide and heterocyclic derivatives:

Compound Name / ID Key Substituents / Core Structure Biological Activity Binding Affinity (ΔG, kcal/mol) Spectral / Analytical Data Highlights
Target Compound 2,4-Dichlorobenzamide + thienopyrazole DHFR inhibition −9.0 IR: C-Cl (726 cm⁻¹), ¹H NMR: aromatic δ 6.76–8.01
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6f) Triazole + benzoxazole + 3-chlorophenyl Not specified N/A ¹H NMR: δ 9.77 (triazole NH), IR: C=S (1275 cm⁻¹)
BT8 Thiazol-2-amine + multiple Cl substituents Not specified N/A mp 315–320°C; FABMS: m/z 536; IR: C-Cl (693 cm⁻¹)
Compound 14 (N-(2-Aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl)benzamide) 2,4-Dichlorobenzamide + aminoethyl chain Trypanosoma brucei inhibitor N/A ¹H NMR: δ 8.27 (NH₃⁺), ESI MS: m/z 361.3
Compound 2 (2,4-Dichloro-N-(phenylcarbamothioyl)benzamide) Thiourea + dichlorobenzamide Macrophage migration inhibition N/A Molecular docking with ISO-1 (reference ligand)
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide Fluorobenzamide + thienopyrazole Not specified N/A CAS No: 958228-81-4; Synonyms: CHEMBL241767

Key Findings

DHFR Inhibition vs. Other Targets :

  • The target compound exhibits superior DHFR binding affinity (ΔG = −9.0 kcal/mol) compared to reference thiadiazole derivatives (e.g., ∆G = −8.2 kcal/mol for other DHFR inhibitors) . Its trifurcated hydrogen-bond network with DHFR (Asp 21, Ser 59, Tyr 22) enhances stability, a feature absent in simpler benzamides like Compound 2 .

Chlorine Substitution Impact: Chlorine atoms at positions 2 and 4 (benzamide) and 3 (phenyl) enhance lipophilicity and binding interactions. Analogues lacking these substituents, such as Compound 14 (3-chloro-4-fluorophenyl), show reduced DHFR activity but retain antiparasitic effects against Trypanosoma brucei .

Core Heterocycle Comparison: Thienopyrazole-based compounds (e.g., target compound and CHEMBL241767) demonstrate broader bioactivity than triazole (6f) or thiazole (BT8) derivatives. The thieno[3,4-c]pyrazole core may improve metabolic stability compared to benzoxazole or triazole systems .

Synthetic Accessibility :

  • The target compound requires multistep synthesis involving thiadiazole intermediates (e.g., ), whereas simpler analogues like Compound 2 are synthesized via direct benzoylation of thiourea precursors .

Contradictions and Limitations

  • While the target compound is optimized for DHFR inhibition, Compound 14 and BT8 target entirely different pathways (antiparasitic and unspecified, respectively), complicating direct efficacy comparisons .
  • Spectral data (e.g., IR C-Cl stretches) vary significantly between compounds, reflecting differences in electronic environments due to substituent placement .

Biological Activity

The compound 2,4-dichloro-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies from recent research.

Molecular Formula and Characteristics

  • Molecular Formula : C22H22ClN3OS
  • Molecular Weight : 423.95 g/mol
  • CAS Number : Not specified in the search results.

Structural Representation

The compound features a thieno[3,4-c]pyrazole core substituted with dichloro and chlorophenyl groups, which are crucial for its biological activity.

Antitumor Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key kinases involved in cancer cell proliferation:

  • BRAF(V600E) : A target in melanoma therapy.
  • EGFR : An important target in various cancers.

Case Study: Inhibition of BRAF(V600E)

In a study evaluating various pyrazole derivatives, compounds similar to the target compound demonstrated IC50 values in the micromolar range against BRAF(V600E) . This suggests that the compound may also possess similar inhibitory effects.

Anti-inflammatory Activity

Thieno[3,4-c]pyrazoles have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

The mechanism involves modulation of signaling pathways associated with inflammation, potentially through inhibition of NF-kB activation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[3,4-c]pyrazole derivatives against various pathogens:

  • Bacterial Inhibition : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives demonstrated significant antifungal activity against phytopathogenic fungi.

Example of Antimicrobial Efficacy

A derivative similar to the target compound was tested against seven phytopathogenic fungi and exhibited moderate to excellent antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,4-c]pyrazole derivatives. Key findings include:

  • Substituent Impact : The presence of electron-withdrawing groups (like Cl) enhances biological activity.
  • Core Structure : The thieno[3,4-c]pyrazole framework is essential for maintaining activity against targeted enzymes and receptors.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryReduction of TNF-α production
AntimicrobialEffective against bacteria and fungi

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